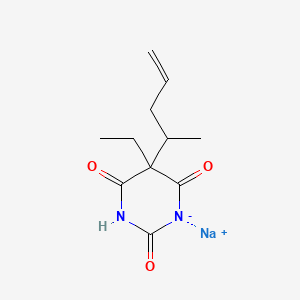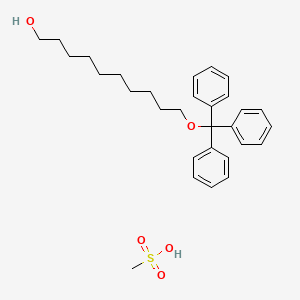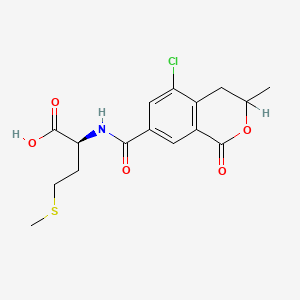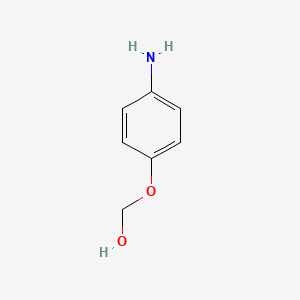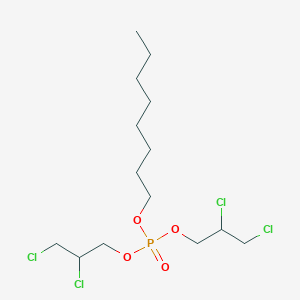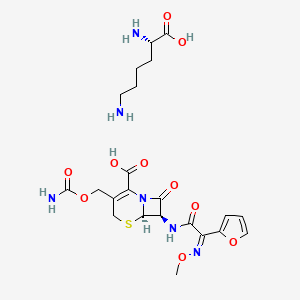
Cefuroxime lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefuroxime lysine is a second-generation cephalosporin antibiotic. It is a derivative of cefuroxime, designed to have better water solubility and less irritation to veins compared to its sodium counterpart . This compound is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and urinary tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cefuroxime lysine involves the reaction of cefuroxime with lysine. The process typically includes the following steps:
Activation of Cefuroxime: Cefuroxime is activated by reacting with a suitable activating agent.
Coupling with Lysine: The activated cefuroxime is then coupled with lysine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Oxidation: May involve oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Leads to the formation of cefuroxime and lysine.
Oxidation and Reduction: These reactions can modify the functional groups on the cefuroxime molecule.
Aplicaciones Científicas De Investigación
Cefuroxime lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Extensively used in clinical trials to evaluate its effectiveness against various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations
Mecanismo De Acción
Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparación Con Compuestos Similares
Cefuroxime Sodium: Another form of cefuroxime with similar antibacterial properties but less water solubility and more irritation to veins.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Comparison:
Water Solubility: Cefuroxime lysine has better water solubility compared to cefuroxime sodium.
Irritation: this compound causes less irritation to veins than cefuroxime sodium.
Spectrum of Activity: Cefotaxime has a broader spectrum of activity compared to this compound.
This compound stands out due to its improved solubility and reduced irritation, making it a preferred choice for intravenous administration.
Propiedades
Número CAS |
65527-51-7 |
|---|---|
Fórmula molecular |
C22H30N6O10S |
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1 |
Clave InChI |
CWTDDXMYNOJAMX-QWFHXNHVSA-N |
SMILES isomérico |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


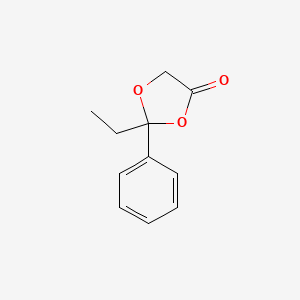
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
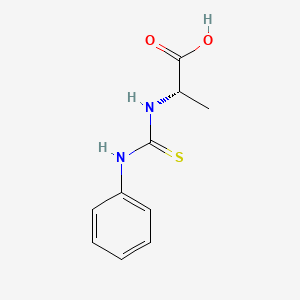
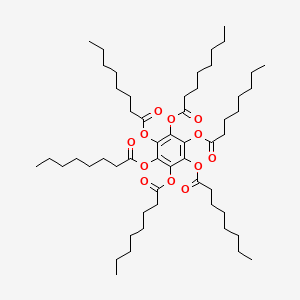
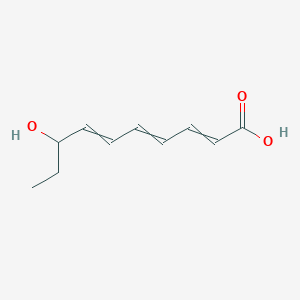
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
